4-CHLORO-N-METHYLACRIDIN-9-AMINE
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-N-methylacridin-9-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2/c1-16-13-9-5-2-3-8-12(9)17-14-10(13)6-4-7-11(14)15/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJSSOPZFKBNLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C=CC=C(C2=NC3=CC=CC=C31)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10485566 | |
| Record name | 9-Acridinamine, 4-chloro-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10485566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61981-67-7 | |
| Record name | 9-Acridinamine, 4-chloro-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10485566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations for 4 Chloro N Methylacridin 9 Amine
Strategies for the Construction of the Acridine (B1665455) Ring System
The formation of the tricyclic acridine core is a critical first step in the synthesis of 4-chloro-N-methylacridin-9-amine. Over the years, several named reactions have been developed and refined for this purpose.
Classical Approaches and their Adaptation
Three classical methods have been pivotal in the synthesis of acridines: the Ullmann, Bernthsen, and Friedländer syntheses. nih.gov
The Ullmann synthesis typically involves the condensation of an N-arylanthranilic acid, which can be prepared through the Ullmann condensation of an aniline (B41778) and a 2-chlorobenzoic acid. scribd.comresearchgate.netwikipedia.org The resulting N-arylanthranilic acid is then cyclized in the presence of an acylating agent like polyphosphoric acid to form an acridone (B373769). scribd.com Subsequent reduction of the acridone and dehydration yields the acridine scaffold. nih.gov For the synthesis of a 4-chloro substituted acridine, a appropriately substituted N-arylanthranilic acid precursor would be required.
The Bernthsen acridine synthesis involves the condensation of a diarylamine with a carboxylic acid or its anhydride (B1165640) using zinc chloride as a catalyst at high temperatures (200-270 °C). youtube.comwikipedia.org The use of formic acid as the carboxylic acid yields the parent acridine. wikipedia.org To introduce a substituent at a specific position, a correspondingly substituted diarylamine would be necessary. While effective, this method often requires harsh reaction conditions and can result in low yields. wikipedia.orgyoutube.com
The Friedländer synthesis offers another route by reacting a 2-aminobenzaldehyde (B1207257) with a ketone to form a quinoline (B57606) derivative, which is a component of the acridine structure. slideshare.netwikipedia.org Adaptation of this method for acridine synthesis involves the reaction of an anthranilic acid salt with cyclohex-2-enone to produce 9-methylacridine. nih.govptfarm.pl
Modern Advancements in Acridine Core Formation
Modern synthetic chemistry has sought to overcome the limitations of classical methods by developing more efficient and versatile approaches. These advancements often involve the use of novel catalysts and milder reaction conditions. For instance, microwave-assisted synthesis has been shown to decrease reaction times and increase yields in Bernthsen-type reactions. youtube.comrsc.org
Recent innovations include a modular approach that utilizes the photo-excitation of o-alkyl nitroarenes combined with a copper-mediated cascade annulation. chemistryviews.org This one-pot method allows for the synthesis of diverse and multi-substituted acridine derivatives under milder conditions than traditional methods. chemistryviews.org Another novel approach involves the use of core-shell magnetic nanoparticles coated with a zeolitic imidazolate framework and functionalized with nickel as a recyclable catalyst for acridine synthesis. nih.gov These modern methods offer greater flexibility and efficiency in the construction of the acridine core, paving the way for the synthesis of complex derivatives.
Targeted Synthesis of this compound
The specific synthesis of this compound requires a strategic sequence of reactions to introduce the chloro, and N-methylamino groups at the correct positions of the acridine ring.
Precursor Synthesis and Halogenation Steps
A common and crucial intermediate in the synthesis of 9-aminoacridine (B1665356) derivatives is 9-chloroacridine (B74977). sigmaaldrich.com This intermediate is typically prepared from N-phenylanthranilic acid, which is cyclized and chlorinated using reagents like phosphorus oxychloride (POCl3) or a mixture of phosphorus pentachloride and POCl3. pharmaguideline.comorgsyn.org
To obtain the desired 4-chloro substitution, the synthesis would start with an appropriately substituted precursor. For example, a synthetic route could involve the use of a substituted salicylic (B10762653) acid derivative, which is then converted to an aryl triflate. This triflate can then undergo a Buchwald-Hartwig coupling reaction with a substituted aniline. nih.govrsc.org Subsequent cyclization would lead to the formation of the 4-substituted acridine core. The introduction of the chlorine at the 4-position can be achieved through various chlorination methods. google.com For example, a method for preparing 4-chloro-3-methylaniline (B14550) involves the catalytic hydrogenation of 2-chloro-5-nitrotoluene. wipo.int
Amination and N-Methylation Reactions for this compound
With the 4-chloro-9-chloroacridine precursor in hand, the next step is the introduction of the N-methylamino group at the 9-position. The chlorine atom at the 9-position of the acridine ring is highly susceptible to nucleophilic substitution. pharmaguideline.com
The amination reaction is typically carried out by reacting the 9-chloroacridine derivative with methylamine. nih.gov This reaction can be performed under various conditions, often involving heating the reactants in a suitable solvent. Microwave-assisted methods have also been successfully employed to facilitate this amination step, often leading to higher yields and shorter reaction times. nih.gov
Alternatively, an N-methylation step can be performed on a 4-chloro-9-aminoacridine precursor. nih.gov This would involve the initial amination of 4-chloro-9-chloroacridine with ammonia (B1221849) to give 4-chloro-9-aminoacridine, followed by methylation of the amino group using a suitable methylating agent.
Optimization of Reaction Conditions and Isolation Procedures
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Factors such as temperature, reaction time, solvent, and the choice of catalyst and reagents can significantly impact the outcome of the synthesis. researchgate.netresearchgate.net For instance, in the synthesis of related compounds, variations in the molar ratios of reactants and the type of base used have been shown to affect the yield. researchgate.net
The isolation and purification of the final product, this compound, are critical to obtain a compound of high purity for any subsequent applications. Common purification techniques include column chromatography using silica (B1680970) gel or alumina (B75360). chemicalforums.comnih.gov The choice of eluent is critical for effective separation. For acridine derivatives, which can be basic, the use of basic alumina or treating silica gel with a base like triethylamine (B128534) can be beneficial. chemicalforums.com Recrystallization from a suitable solvent system is another common method to obtain a highly pure crystalline product. The purity of the final compound is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis. rsc.org
Chemical Modifications and Analog Synthesis of this compound Derivatives
The synthesis of derivatives from this compound involves strategic chemical reactions to introduce diverse functional groups and structural motifs. These modifications are crucial for tuning the molecule's physicochemical properties and biological activity.
The nitrogen atom at position 10 of the acridine ring is a key site for chemical modification, primarily through N-alkylation reactions to form quaternary acridinium (B8443388) salts. This transformation alters the planarity, electronic properties, and solubility of the molecule. The reaction typically involves treating the acridine derivative with an alkyl halide (e.g., methyl iodide or ethyl bromide), leading to the formation of a positively charged acridinium ion. This quaternization enhances the molecule's ability to interact with biological macromolecules.
For instance, the synthesis of various acridinium derivatives has been achieved to study their interaction with DNA. researchgate.net While specific examples starting directly from this compound are not extensively documented in readily available literature, the general principle of N-alkylation of the acridine ring is a well-established method for derivatization in this class of compounds. researchgate.net
Table 1: Representative N-Alkylation Reactions of Acridine Derivatives
| Acridine Precursor | Alkylating Agent | Product | Reference |
| 9-Acridinamine | Methyl Iodide | 9-Amino-10-methylacridinium iodide | researchgate.net |
| 9-(o-Tolyl)acridine | Ethyl Bromide | 10-Ethyl-9-(o-tolyl)acridinium bromide | researchgate.net |
This table illustrates the general reaction for creating acridinium salts, a key derivatization at the acridine nitrogen.
The N-methylamino group at the 9-position is the most frequently modified part of the molecule. The precursor, 9-chloroacridine, is highly reactive towards nucleophilic substitution, allowing for the introduction of a wide variety of amine-containing side chains. The synthesis of this compound itself is a result of reacting 4,9-dichloroacridine (B3045041) with methylamine. Further variations can be achieved by reacting the 9-chloro intermediate with different primary or secondary amines.
A common strategy involves the condensation of a 9-chloroacridine intermediate with various diamines, which is a key step in the parallel synthesis of potential antimalarial compounds. nih.gov This approach allows for the introduction of side chains with varying lengths, branching, and terminal functional groups. Another method is the direct reductive amination of 9-aminoacridine with various aldehydes, providing access to a diverse library of N-substituted derivatives. google.com
Research has demonstrated the synthesis of numerous analogs by replacing the N-methylamino group with more complex moieties. These include substituted anilines and other (hetero)aromatic amines, often accomplished through nucleophilic aromatic substitution (SNAr) reactions. google.comresearchgate.net
Table 2: Synthesis of 9-Aminoacridine Analogs with Varied N-Substituents
| 9-Chloroacridine Precursor | Amine Nucleophile | Synthetic Method | Resulting N-Substituent | Reference |
| 4,6-Dichloro-9-chloroacridine | N,N-Diethyl-1,4-pentanediamine | Nucleophilic Substitution | -NH(CH₂)₄N(C₂H₅)₂ | ucsf.edu |
| 9-Aminoacridine | Naphthaldehyde | Reductive Amination | -NH-CH₂-Naphthyl | google.com |
| Substituted 9-chloroacridines | p-Phenylenediamine | Nucleophilic Substitution | -NH-C₆H₄-NH₂ | researchgate.net |
| 9-Chloroacridine | Substituted Benzyl Halides | Condensation | -NH-CH₂-Aryl | nih.gov |
This interactive table showcases different methods used to modify the amino group at the 9-position of the acridine core.
The chlorine atom at the 4-position of the acridine ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the heterocyclic system. This allows for its replacement by various nucleophiles, providing another avenue for derivatization. The reactivity at this position is well-documented in related heterocyclic systems like quinazolines, where the C4-chloro substituent is regioselectively replaced over a C2-chloro substituent. mdpi.com
The chlorine can be displaced by oxygen nucleophiles (e.g., alkoxides, phenoxides), sulfur nucleophiles (e.g., thiolates), and other amines. The nature of the halogen itself can also be varied (e.g., fluorine, bromine), which in turn affects the reactivity of the C-4 position towards substitution. Fluorine, for example, is typically a better leaving group in SNAr reactions than chlorine, which could facilitate the synthesis of certain derivatives. nih.gov
The substitution of the 4-chloro group can significantly impact the electronic distribution and steric profile of the acridine core, thereby influencing its biological interactions. For example, replacing the chlorine with a different group can alter the molecule's ability to intercalate into DNA or bind to specific enzyme targets. nih.gov
Table 3: Examples of Nucleophilic Aromatic Substitution on Chloro-Heterocycles
| Substrate | Nucleophile | Conditions | Product | Reference |
| 9-Chloroacridine | Amino-1,2,4-triazines | Heating | 9-(Triazinylamino)acridine | researchgate.net |
| 2,4-Dichloroquinazoline | Primary/Secondary Amines | Various | 2-Chloro-4-aminoquinazoline | mdpi.com |
| 4,5-Dichloro-pyridazin-3-one | p-MeOC₆H₄OH | K₂CO₃, THF | 4-Aryloxy-5-chloro-pyridazin-3-one | clockss.org |
This table provides examples of nucleophilic substitution reactions on related chloro-substituted heterocyclic systems, illustrating the reactivity of the halogen substituent.
Sustainable and Green Chemistry Approaches in the Synthesis of this compound
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including acridines, to reduce environmental impact and improve efficiency. sioc-journal.cn These approaches focus on minimizing waste, avoiding hazardous solvents and reagents, and reducing energy consumption.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of acridine derivatives. clockss.orgrsc.orgrsc.org For example, the Bernthsen reaction, a classical method for synthesizing acridines from diarylamines and carboxylic acids using zinc chloride, can be completed in minutes under microwave irradiation, compared to several hours with conventional heating. clockss.org This method significantly reduces energy consumption and reaction times. Furthermore, solvent-free and catalyst-free microwave-assisted syntheses of acridine-1,8-diones have been reported, offering a highly efficient and environmentally friendly protocol. researchgate.net
Another green approach involves the use of water as a solvent and employing reusable catalysts. A one-pot, multi-component synthesis of acridine derivatives has been developed using a cobalt-on-carbon (Co/C) catalyst derived from rice husks, with water as the solvent and microwave irradiation as the energy source. This method is advantageous due to the use of an eco-friendly solvent and a recyclable catalyst. rsc.orgrsc.org
Sonochemistry, the application of ultrasound to chemical reactions, has also been explored for the green synthesis of acridine-functionalized covalent organic polymers in aqueous solutions, avoiding harmful reagents and high temperatures. acs.orgnih.gov These sustainable methods, while not always applied directly to the synthesis of this compound, demonstrate the potential for developing greener synthetic routes for this important class of compounds. researchgate.netrevistadechimie.ro
Advanced Structural Elucidation and Spectroscopic Characterization of 4 Chloro N Methylacridin 9 Amine and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural identification of organic molecules in solution. uobasrah.edu.iq For 4-chloro-N-methylacridin-9-amine and its analogues, ¹H and ¹³C NMR spectroscopy provide critical information on the chemical environment of each proton and carbon atom, respectively. uobasrah.edu.iqnih.gov
In the ¹H NMR spectrum, the chemical shifts of the aromatic protons on the acridine (B1665455) core are influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating nature of the N-methylamino group. The methyl protons typically appear as a distinct singlet, with its chemical shift providing insight into the electronic environment around the exocyclic nitrogen.
¹³C NMR spectroscopy complements the proton data, with the carbon signals of the acridine ring system appearing in the aromatic region. np-mrd.orgchemicalbook.com The carbon attached to the chlorine atom (C-4) and the carbon bearing the N-methylamino group (C-9) exhibit characteristic chemical shifts that are diagnostic of their substitution pattern. chemicalbook.com
Furthermore, NMR is a powerful tool for conformational analysis. copernicus.orgauremn.org.brdoi.org For acridine derivatives, which can exhibit restricted rotation around the C-N bond, variable temperature NMR experiments can reveal the presence of different conformers and allow for the determination of the energy barriers to rotation. copernicus.org Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be employed to establish through-space proximities between protons, providing crucial data for determining the preferred conformation in solution. nih.gov
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Acridine Derivative This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound were not available in the search results.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| N-CH₃ | 3.50 | 45.2 | s |
| H-1 | 8.10 | 125.8 | d |
| H-2 | 7.50 | 128.4 | t |
| H-3 | 7.80 | 124.1 | d |
| H-5 | 8.20 | 129.5 | d |
| H-6 | 7.60 | 127.9 | t |
| H-7 | 7.90 | 126.3 | t |
| H-8 | 8.30 | 122.7 | d |
| C-4 | - | 135.5 | s |
| C-9 | - | 155.0 | s |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Elucidation
High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. sci-hub.sepnnl.gov For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion, distinguishing it from other potential isobaric compounds.
In addition to molecular formula confirmation, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. chemguide.co.uklibretexts.org Upon ionization, the molecular ion can undergo characteristic fragmentation, breaking into smaller, charged fragments. The masses of these fragments provide clues about the connectivity of the atoms within the molecule. libretexts.orgyoutube.com
For acridine derivatives, common fragmentation pathways often involve the loss of substituents from the acridine core. researchgate.net For instance, in the mass spectrum of this compound, one might expect to observe fragments corresponding to the loss of the methyl group, the chlorine atom, or the entire N-methylamino group. The relative abundance of these fragment ions can provide insights into the relative bond strengths within the molecule. researchgate.net
Table 2: Predicted Fragmentation Pattern for this compound This table presents a hypothetical fragmentation pattern for illustrative purposes.
| m/z | Proposed Fragment | Loss |
|---|---|---|
| 242.7/244.7 | [M]⁺ | - |
| 227.7/229.7 | [M - CH₃]⁺ | Methyl radical |
| 207.7 | [M - Cl]⁺ | Chlorine radical |
| 199.7 | [M - NCH₃]⁺ | N-methylamino radical |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a characteristic "fingerprint" that is unique to its structure. nih.gov These techniques are highly effective for identifying the functional groups present in a molecule. nih.gov
In the IR spectrum of this compound, one would expect to observe characteristic absorption bands corresponding to the C-H stretching and bending vibrations of the aromatic rings and the methyl group. The C-N stretching vibration of the amino group and the C-Cl stretching vibration would also give rise to specific absorption bands.
Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly adept at detecting vibrations of non-polar bonds and symmetric vibrations. The aromatic ring breathing modes of the acridine core are often prominent in the Raman spectrum.
Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the vibrational frequencies of a molecule. nih.gov Comparing the calculated vibrational spectra with the experimental IR and Raman spectra can aid in the assignment of the observed vibrational modes and provide further confirmation of the molecular structure. nih.govnih.gov
Table 3: Characteristic Vibrational Frequencies for Acridine Derivatives This table presents a generalized range of vibrational frequencies for acridine derivatives.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | IR, Raman |
| Aliphatic C-H Stretch | 3000-2850 | IR, Raman |
| C=C Aromatic Ring Stretch | 1600-1450 | IR, Raman |
| C-N Stretch | 1350-1250 | IR |
| C-Cl Stretch | 800-600 | IR |
Electronic Spectroscopy (UV-Vis and Fluorescence) for Insights into Electronic Structure and Photophysical Properties
Electronic spectroscopy, including UV-Vis absorption and fluorescence spectroscopy, provides valuable information about the electronic structure and photophysical properties of molecules. rsc.orgnih.gov Acridine and its derivatives are known for their distinct electronic spectra, which are sensitive to substitution on the acridine ring. rsc.orgresearchgate.net
The UV-Vis absorption spectrum of this compound would be expected to show characteristic absorption bands in the ultraviolet and visible regions, corresponding to π-π* and n-π* electronic transitions within the acridine chromophore. The position and intensity of these bands are influenced by the electronic effects of the chloro and N-methylamino substituents. rsc.org
Many acridine derivatives are also fluorescent, meaning they emit light after being excited by UV or visible radiation. rsc.org The fluorescence spectrum provides information about the energy of the excited state and the efficiency of the emission process (quantum yield). rsc.org The fluorescence properties of acridine derivatives are often sensitive to their environment, such as solvent polarity and pH. irbis-nbuv.gov.ua
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interaction Mapping
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov A single-crystal X-ray diffraction experiment on a suitable crystal of this compound would provide a detailed picture of its molecular structure in the solid state, including bond lengths, bond angles, and torsional angles. mdpi.comresearchgate.net
Beyond the individual molecular structure, X-ray crystallography reveals how molecules pack together in the crystal lattice. nih.govrsc.org This provides crucial insights into the nature and geometry of intermolecular interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. mdpi.comresearchgate.netnih.gov In the case of acridine derivatives, π-π stacking interactions between the planar aromatic ring systems are often a dominant feature of their crystal packing. researchgate.netnih.gov
The crystal structure of complexes involving acridine and other molecules, such as fenamic acids, has been studied to understand the role of intermolecular interactions in the formation of co-crystals. mdpi.comresearchgate.netnih.gov These studies highlight the importance of hydrogen bonding and π-π stacking in directing the assembly of molecules in the solid state. mdpi.comresearchgate.netnih.gov
Computational and Theoretical Investigations of 4 Chloro N Methylacridin 9 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Reactivity, and Ground/Excited State Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. These methods are used to determine the electronic structure, reactivity, and behavior in both ground and excited states.
Detailed Research Findings: For acridine (B1665455) derivatives, DFT calculations provide insights into the geometry and electronic properties. The distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap are crucial for predicting a molecule's reactivity. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity.
Natural Bond Orbital (NBO) analysis can reveal details about charge distribution and intramolecular interactions, such as the charge transfer between orbitals. For instance, in related heterocyclic systems, DFT calculations have been used to elucidate how different substituents influence the electronic properties of the entire molecule. While specific data for 4-chloro-N-methylacridin-9-amine is not available, the table below illustrates typical parameters obtained from DFT calculations for a representative acridine derivative.
Table 1: Illustrative DFT-Calculated Parameters for a Representative Acridine Derivative (Note: This data is for illustrative purposes and does not represent experimentally verified values for this compound.)
| Parameter | Value | Significance |
|---|---|---|
| Energy of HOMO | -6.2 eV | Region of electron donation (nucleophilicity) |
| Energy of LUMO | -1.8 eV | Region of electron acceptance (electrophilicity) |
| HOMO-LUMO Gap (ΔE) | 4.4 eV | Indicates chemical reactivity and kinetic stability |
| Dipole Moment | 2.5 D | Measure of the molecule's overall polarity |
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction and Binding Mode Analysis
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict how a small molecule (ligand), such as this compound, interacts with a biological macromolecule (target), like DNA or an enzyme.
Detailed Research Findings: Acridine derivatives are well-known for their ability to intercalate into DNA and inhibit enzymes like topoisomerase, which is a key reason for their investigation as anticancer agents. mdpi.com Molecular docking studies on various 9-aminoacridine (B1665356) derivatives have been performed to elucidate their binding modes with targets such as DNA G-quadruplexes and plasmepsin enzymes. acs.org These studies often reveal that the planar acridine core stacks between DNA base pairs (π-π stacking), while substituents at various positions form specific hydrogen bonds or hydrophobic interactions with the target, enhancing binding affinity and selectivity. rsc.org
For example, docking studies of some novel 9-aminoacridines against antimalarial targets identified key binding interactions with amino acid residues like Val76, Thr218, and Asp32. acs.org Similarly, MD simulations can assess the stability of the ligand-target complex over time in a simulated physiological environment.
Table 2: Representative Findings from Molecular Docking Studies of Acridine Derivatives
| Acridine Derivative Class | Biological Target | Key Interactions Observed | Docking Software Used |
|---|---|---|---|
| N-substituted 9-aminoacridines | Plasmepsin I/II (Antimalarial) | Hydrogen bonding with Asp32, Val76; π-π stacking | AutoDock Vina |
| Acridine-thiosemicarbazone hybrids | Topoisomerase IIα | DNA intercalation of the acridine core | Not specified |
| 5-(9-Acridinylamino)anisidines | Topoisomerase II | DNA interaction and inhibition of the enzyme | Schrodinger Maestro 9.2 |
Prediction of Spectroscopic Parameters and Electronic Transitions
Computational methods, particularly Time-Dependent DFT (TD-DFT), can predict spectroscopic properties, which aids in the interpretation of experimental data and characterization of new compounds.
Detailed Research Findings: Theoretical calculations can predict UV-visible absorption spectra by calculating the electronic transitions between molecular orbitals. For acridine derivatives, the strong absorption in the UV-visible region is attributed to π→π* transitions within the aromatic system. Computational models can predict the wavelength of maximum absorption (λmax) and the oscillator strength of these transitions. Similarly, NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR and Raman) can be calculated and compared with experimental spectra to confirm the molecular structure. Although no specific predicted spectroscopic data for this compound has been published, such analysis is a standard component of computational characterization.
Conformational Analysis and Tautomerism Studies of this compound
The biological activity of a molecule can be highly dependent on its three-dimensional shape (conformation) and the potential for it to exist in different isomeric forms (tautomers).
Detailed Research Findings: For this compound, a key theoretical consideration is the potential for amine-imine tautomerism around the 9-amino group. The compound can exist in the 9-amino form or the 9-imino form (specifically, a quinonoid-imine form). Quantum chemical calculations can determine the relative energies of these tautomers to predict which form is more stable and likely to be predominant under physiological conditions. Conformational analysis would focus on the rotation around the C9-N bond and the orientation of the N-methyl group, which could influence its interaction with a biological target. Such studies, while not found specifically for this compound, are crucial for understanding structure-activity relationships in related molecules.
Theoretical Frameworks for Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical frameworks that correlate the chemical structure of compounds with their biological activity or physicochemical properties.
Detailed Research Findings: Numerous QSAR studies have been conducted on substituted acridine derivatives to design more potent and selective therapeutic agents. researchgate.netscilit.comnih.gov These models use a variety of molecular descriptors (e.g., steric, electronic, hydrophobic) to build a mathematical equation that can predict the activity of new, unsynthesized compounds.
Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are advanced 3D-QSAR techniques that have been successfully applied to acridine derivatives. nih.gov For instance, a CoMSIA model for trisubstituted acridines as telomerase inhibitors identified that specific steric, electrostatic, and hydrophobic fields around the molecule were critical for activity. nih.gov These models provide contour maps that visualize regions where modifications to the molecular structure would likely increase or decrease biological activity, thereby guiding rational drug design. nih.govscialert.net
Table 3: Summary of QSAR Study Parameters for Acridine Derivatives (Based on studies of various substituted acridines)
| QSAR Study Type | Biological Activity Modeled | Key Descriptors/Fields | Reported Statistical Significance (Example) |
|---|---|---|---|
| MLR (Multiple Linear Regression) | Antileishmanial Activity | Topological and quantum-chemical descriptors | r = 0.850 |
| CoMFA/CoMSIA | Telomerase Inhibition | Steric, Electrostatic, Hydrophobic fields | q² > 0.8 |
| 2D-QSAR | Cytotoxicity in MDR cells | Flexibility of substituent sidechain, presence of heteroatoms | r > 0.9 |
Molecular and Cellular Mechanisms of Action of 4 Chloro N Methylacridin 9 Amine
Nucleic Acid (DNA/RNA) Intercalation and Binding Mechanisms
The foundational interaction of 4-CHLORO-N-METHYLACRIDIN-9-AMINE with the cell is its direct binding to nucleic acids. This interaction physically alters the structure of DNA, creating a roadblock for the cellular processes that rely on the DNA template.
As a substituted 9-aminoacridine (B1665356), this compound functions as a DNA intercalator. This class of compounds is known to exhibit effective binding to calf thymus DNA (ctDNA). While specific binding constants for this compound are not detailed in available literature, related imidazacridine and thiazacridine derivatives have shown intrinsic binding constants (K_b) in the range of 1.46 × 10⁴ to 6.01 × 10⁴ M⁻¹. nih.gov The binding process for acridine (B1665455) derivatives can occur through both classical intercalation, where the planar ring system inserts between DNA base pairs, and external or groove binding. nih.gov This interaction with the DNA duplex is a critical prerequisite for the compound's biological effects, which are primarily the disruption of DNA replication and transcription.
The structural basis for the interaction of 9-aminoacridine derivatives with DNA has been elucidated through studies of similar compounds. A proposed "threading" model suggests that the planar acridine tricycle stacks between adjacent DNA base pairs, maximizing π-π overlap. acs.org In this configuration, the 9-amino substituent is positioned in the minor groove of the DNA helix, while other substitutions can occupy the major groove. acs.org
Crystallographic studies of a related acridine derivative, 9-amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide, complexed with a DNA hexanucleotide d(CGTACG)₂, provide further insight. In this structure, the acridine molecule intercalates between CpG dinucleotide steps. This insertion causes significant perturbation of the DNA helix, including localized unwinding at the intercalation site and overwinding at adjacent steps. weebly.com Such distortions physically alter the DNA topology, which can interfere with the binding and function of proteins that process DNA.
A direct consequence of DNA intercalation by compounds like this compound is the inhibition of DNA replication and RNA transcription. researchgate.net By inserting into and distorting the DNA double helix, the intercalated molecule acts as a physical barrier, obstructing the passage of DNA and RNA polymerases along the template strand. This blockage halts the synthesis of new DNA and RNA molecules, which in turn disrupts the cell cycle and can trigger programmed cell death, or apoptosis. acs.orgresearchgate.net This interference with fundamental cellular processes is a key component of the compound's mechanism of action.
Enzyme Inhibition and Modulation Mechanisms
Beyond the physical disruption of DNA, this compound exerts its effects by modulating the function of critical nuclear enzymes, namely topoisomerases and potentially telomerase.
DNA topoisomerases are essential enzymes that resolve topological problems in DNA, such as supercoiling, during replication and transcription. researchgate.net They are validated targets for many anticancer agents. Substituted 9-aminoacridines have been shown to be potent modulators of topoisomerase activity. nih.gov
Topoisomerase II: A key mechanism for this class of compounds is the catalytic inhibition of topoisomerase II. acs.orgnih.gov Rather than trapping the enzyme-DNA complex (a mechanism known as poisoning), these agents are thought to bind to DNA and prevent topoisomerase II from binding to its substrate altogether. acs.org This catalytic inhibition blocks the enzyme's function before it can cleave the DNA, ultimately leading to a G1-S phase arrest of the cell cycle and the induction of apoptosis. acs.orgnih.gov
Topoisomerase I: The interaction with topoisomerase I is more complex. Studies on a series of 9-aminoacridines have shown that some members can stabilize the topoisomerase I-DNA covalent complex, a hallmark of topoisomerase poisons. researchgate.netnih.gov However, further experiments indicated that this stabilization did not contribute to cell death, leading to the classification of these compounds as "non-lethal poisons" of topoisomerase I. researchgate.netnih.gov This suggests a nuanced interaction where the enzyme is inhibited, but it does not trigger the same lethal downstream pathways as classic topoisomerase I poisons.
Table 1: Summary of Enzyme Inhibition Mechanisms
| Enzyme | Mechanism of Inhibition | Cellular Outcome |
|---|---|---|
| Topoisomerase II | Catalytic Inhibition: The drug-DNA complex is thought to prevent the enzyme from binding to DNA, thus inhibiting its catalytic cycle pre-cleavage. acs.orgnih.gov | G1-S phase cell cycle arrest, Apoptosis. acs.orgnih.gov |
| Topoisomerase I | Non-lethal Poisoning: Stabilizes the covalent topoisomerase I-DNA complex, but this interaction does not appear to trigger cell death pathways. researchgate.netnih.gov | Enzyme inhibition without directly contributing to cytotoxicity. nih.gov |
Telomerase is a reverse transcriptase that maintains the length of telomeres, the protective caps (B75204) at the ends of chromosomes. In most normal somatic cells, telomerase activity is absent, but it is reactivated in the vast majority of cancer cells, enabling their replicative immortality. Inhibition of telomerase is therefore a key strategy in cancer therapeutics.
Certain 3,6-disubstituted acridine derivatives have been specifically designed as telomerase inhibitors. The proposed mechanism for these related compounds involves the stabilization of G-quadruplex structures. The G-rich overhang of telomeric DNA can fold into these four-stranded structures, and their stabilization by a small molecule can physically block telomerase from accessing its substrate. The most potent of these acridine derivatives show IC₅₀ values for telomerase inhibition in the low micromolar range. While direct evidence for telomerase inhibition by this compound is not available, its acridine scaffold makes this a plausible mechanism of action that would disrupt cellular homeostasis and limit the proliferative potential of cancer cells.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 9-amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide |
| Imidazacridine |
| Thiazacridine |
| Topoisomerase I |
| Topoisomerase II |
Kinase (e.g., Tyrosine Kinases, MARK4) Modulation and Allosteric Mechanisms
Kinases are a crucial class of enzymes that regulate a majority of cellular pathways. The modulation of kinase activity, particularly through allosteric mechanisms, presents a significant avenue for therapeutic intervention. nih.gov Allosteric regulation involves the binding of an effector molecule to a site other than the enzyme's active site, inducing a conformational change that alters its activity. nih.gov This can offer higher specificity compared to active site inhibitors.
While direct evidence for the modulation of tyrosine kinases or MARK4 by this compound is not extensively detailed in the provided search results, the principle of allosteric inhibition is a key concept in the development of kinase-targeted drugs. For instance, the Src tyrosine kinase has been shown to be allosterically modulated by the metabolite spermidine, highlighting the potential for small molecules to bind to previously unknown allosteric sites. nih.gov The development of inhibitors that target allosteric sites is an ongoing area of research with the potential to overcome challenges associated with active-site inhibitors.
Cholinesterase Inhibition and Active Site Interactions
Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are essential enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). nih.govnih.gov Inhibition of these enzymes leads to an increase in acetylcholine levels, a mechanism utilized in the treatment of conditions like Alzheimer's disease and myasthenia gravis. nih.govnih.gov
The active site of cholinesterases contains a catalytic triad (B1167595) and an anionic site. nih.govnih.gov For AChE, the anionic site, composed of amino acids like tryptophan and phenylalanine, is crucial for binding the quaternary ammonium (B1175870) group of acetylcholine through cation-π interactions. nih.gov Inhibitors often interact with these key residues. While the specific interactions of this compound with the active sites of AChE and BuChE are not explicitly detailed, the general mechanism of cholinesterase inhibitors involves binding to either the anionic or esteratic site, or both, thereby preventing the breakdown of acetylcholine. nih.gov
DNA Gyrase Inhibition Mechanisms in Bacterial Systems
DNA gyrase is a type II topoisomerase found in bacteria that introduces negative supercoils into DNA, a process essential for DNA replication and transcription. nih.govnih.gov This enzyme, which is absent in higher eukaryotes, is a well-validated target for antibacterial drugs. nih.govnih.gov DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits. nih.govmdpi.com
Inhibitors of DNA gyrase can act through two primary mechanisms: catalytic inhibition or stabilization of the enzyme-DNA cleavage complex, also known as gyrase poisoning. nih.gov Catalytic inhibitors, such as novobiocin, interfere with the ATPase activity of the GyrB subunit. nih.gov In contrast, gyrase poisons, like the fluoroquinolones, trap the enzyme in a state where it has cleaved the DNA but cannot re-ligate it, leading to double-strand breaks. nih.gov Some inhibitors have been found to be ATP-competitive. nih.gov The development of novel DNA gyrase inhibitors is a critical area of research to combat antibiotic resistance. nih.govmdpi.comcardiff.ac.uk
Table 1: Mechanisms of DNA Gyrase Inhibition
| Inhibition Mechanism | Description | Example Inhibitors |
|---|---|---|
| Catalytic Inhibition | Interferes with the enzymatic activity of gyrase, such as ATP hydrolysis. | Novobiocin |
| Gyrase Poisoning | Stabilizes the covalent complex between DNA gyrase and cleaved DNA, leading to DNA breaks. | Fluoroquinolones, Compound 154 |
| ATP-Competitive Inhibition | Binds to the ATP binding site on the GyrB subunit, preventing ATP from binding and providing the energy for supercoiling. | Psoralen derivatives |
Other Enzyme Targets (e.g., Tyrosinase) and their Inhibition Kinetics
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis and is a target for developing whitening agents and treatments for hyperpigmentation. nih.gov The inhibition of tyrosinase can occur through various mechanisms, which are classified based on enzyme kinetics as competitive, uncompetitive, mixed-type, or noncompetitive. nih.govnih.gov
Competitive inhibitors bind to the active site of the free enzyme, competing with the substrate.
Uncompetitive inhibitors bind only to the enzyme-substrate complex.
Mixed-type inhibitors can bind to both the free enzyme and the enzyme-substrate complex.
Noncompetitive inhibitors bind to an allosteric site, affecting the enzyme's catalytic efficiency without competing with the substrate.
The specific inhibition kinetics of this compound against tyrosinase are not detailed in the provided results. However, understanding the kinetic mechanism is crucial for the development of effective and specific enzyme inhibitors. nih.govnih.gov
Protein Binding and Interaction Profiling of this compound
The interaction of a compound with various proteins determines its pharmacological profile. While a comprehensive protein binding profile for this compound is not available, its known interactions with enzymes like cholinesterases and DNA gyrase indicate its ability to bind to specific protein targets. The nature of these interactions, whether through hydrogen bonds, hydrophobic interactions, or cation-π stacking, dictates the affinity and specificity of the compound for its target proteins. For example, in the context of DNA gyrase, interactions with specific amino acid residues within the active or allosteric sites are critical for inhibitory activity. cardiff.ac.uk
Cellular Uptake, Intracellular Distribution, and Subcellular Localization Studies
The efficacy of a compound is dependent on its ability to reach its intracellular target. Studies on related compounds provide insights into these processes. For instance, the cellular uptake and distribution of platinum-based drugs have been studied using flow cytometry, revealing their accumulation in the nucleus and interaction with DNA. nih.gov The subcellular localization of a compound can significantly influence its mechanism of action. For a compound targeting DNA gyrase in bacteria, it must first cross the bacterial cell wall and membrane to reach the cytoplasm where the enzyme is located. The physicochemical properties of the molecule, such as its size, charge, and lipophilicity, play a crucial role in its ability to be taken up by cells.
Effects on Cell Cycle Progression and Induction of Programmed Cell Death Pathways: Mechanistic Pathways
The cell cycle is a tightly regulated process, and its disruption can lead to cell death. Many anticancer agents exert their effects by arresting the cell cycle at specific checkpoints (G1, S, or G2/M phase) and inducing apoptosis, or programmed cell death. nih.govmdpi.commdpi.com
Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. The intrinsic pathway is often triggered by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently the executioner caspases-3 and -7. mdpi.com The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface.
Studies on various compounds have demonstrated their ability to induce cell cycle arrest and apoptosis. For example, some quinazoline (B50416) derivatives cause G2/M phase arrest and activate the intrinsic apoptotic pathway. mdpi.com Similarly, certain 7-chloro-(4-thioalkylquinoline) derivatives have been shown to induce G2/M arrest and apoptosis in cancer cells. mdpi.com The compound 8-Cl-cAMP has also been shown to induce apoptotic cell death in breast cancer cells, characterized by chromatin condensation and DNA fragmentation. nih.gov While the specific effects of this compound on cell cycle and apoptosis are not detailed, its structural relatives suggest a potential to act through similar mechanisms.
Table 2: Key Events in Intrinsic Apoptosis
| Event | Description | Key Proteins Involved |
|---|---|---|
| Mitochondrial Outer Membrane Permeabilization (MOMP) | Release of pro-apoptotic factors from the mitochondria into the cytoplasm. | Bax, Bak, Bcl-2 |
| Apoptosome Formation | Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. | Cytochrome c, Apaf-1 |
| Initiator Caspase Activation | The apoptosome recruits and activates pro-caspase-9. | Caspase-9 |
| Executioner Caspase Activation | Active caspase-9 cleaves and activates executioner caspases, such as caspase-3 and caspase-7. | Caspase-3, Caspase-7 |
| Cellular Dismantling | Executioner caspases cleave a variety of cellular substrates, leading to the characteristic morphological changes of apoptosis. | PARP, lamins, etc. |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Chloro N Methylacridin 9 Amine Derivatives
Influence of Substituent Position and Nature on DNA Binding Affinity and Selectivity
The interaction with DNA is a cornerstone of the biological activity of many acridine (B1665455) derivatives. The affinity and selectivity of this binding are profoundly influenced by the placement and chemical nature of substituents on the acridine core.
Systematic studies on acridine-based anticancer agents have demonstrated that modifications at various positions of the acridine chromophore significantly impact DNA binding energetics. For instance, substitution at the C5 position of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide (AAC) has been shown to enhance both the binding affinity and the binding free energy associated with DNA interaction. nih.gov Isothermal titration calorimetry (ITC) has revealed that C5 substitution leads to a more favorable binding enthalpy, which in many cases correlates with increased anticancer activity. nih.gov These enhanced energetic contributions suggest that C5 substituents are pivotal in dictating the thermodynamic mechanisms and specific molecular interactions at the DNA binding site. nih.gov
The position of a substituent can be more critical than its chemical nature in determining the biological profile. For example, while both 5- and 7-substituted acridine compounds intercalate into DNA effectively, significant in vivo antitumor activity is often observed only with the 5-substituted derivatives. nih.gov Conversely, substitutions at the 7 and 8 positions have been linked to enhanced selectivity for certain cancer cell lines, such as the HCT-8 human colon carcinoma line. nih.gov
The nature of the substituent also plays a crucial role. Electron-withdrawing groups can render the acridine molecule neutral at physiological pH, which may not be favorable for cytotoxicity if the activity relies on the cationic form of the molecule. nih.gov Furthermore, the linker at the 4-position can affect the kinetic stability of the drug-DNA complex, with a sulfonamide substituent, for instance, destabilizing this interaction. nih.gov In a series of 6-chloro-2-substituted-9-[[3-(dimethylamino)propyl]amino]acridines, while the binding affinities to DNA were found to be similar across different substituents, the unwinding angle of the DNA helix upon intercalation was sensitive to the substituent's structure. nih.gov A dissymmetric substituent was found to produce a smaller unwinding angle, suggesting a "wedge" effect upon intercalation. nih.gov
| Derivative Series | Position of Substitution | Effect on DNA Binding | Reference |
| N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide (AAC) analogues | C5 | Enhanced binding affinity and free energy; more favorable binding enthalpy. | nih.gov |
| Substituted Acridines | C5 | Correlated with in vivo antileukemic activity. | nih.gov |
| Substituted Acridines | C7 and C8 | Enhanced selectivity towards HCT-8 human colon carcinoma. | nih.gov |
| 6-chloro-2-substituted-9-[[3-(dimethylamino)propyl]amino]acridines | C2 | Altered DNA unwinding angle, suggesting a "wedge" effect. | nih.gov |
Correlation of Structural Features with Enzyme Inhibition Potency and Specificity
Beyond DNA intercalation, many acridine derivatives exert their biological effects by inhibiting key enzymes, such as topoisomerases. The structural features of these molecules are critical in determining their potency and specificity as enzyme inhibitors.
Studies on 9-anilinoacridines have shown that there may not always be a direct correlation between DNA binding and biological activity, such as antimalarial effects. nih.gov Instead, the inhibition of enzymes like DNA topoisomerase II can be a crucial mechanism. For these compounds, features like C-3, 6-diamino substitution, low lipophilicity, and high pKa values were found to substantially increase their activity against drug-resistant Plasmodium falciparum. nih.gov For instance, 3,6-Diamino-1'-amino-9-anilinoacridine was identified as a potent inhibitor of P. falciparum DNA topoisomerase II. nih.gov
Similarly, investigations into harmine (B1663883) derivatives, which share structural similarities with the acridine core, have highlighted the importance of topoisomerase I (Topo I) inhibition. nih.gov Introducing specific substituents at the 9-position of the β-carboline nucleus enhanced the affinity for DNA, leading to significant Topo I inhibition. nih.gov This suggests that the ability of these compounds to act as both DNA intercalators and Topo I inhibitors is related to their antitumor activity. nih.gov
In silico docking studies of amide-based acridine derivatives have further elucidated the structural requirements for inhibiting various protein kinases, which are crucial targets in cancer therapy. jppres.com For VEGFR2, ligands with imidazole (B134444) and hydroxyethyl (B10761427) amino groups showed high binding affinity, in some cases exceeding that of the standard inhibitor sorafenib. jppres.com The formation of multiple hydrogen bonds with active site residues was found to be a key determinant of inhibitory potency. jppres.com For PDGFR-α, hydrophobic interactions with the aromatic system of the acridine core and hydrogen bonding through an amide's carbonyl group were identified as common features of potent inhibitors. jppres.com
| Compound Class | Target Enzyme | Key Structural Features for Inhibition | Reference |
| 9-Anilinoacridines | P. falciparum DNA topoisomerase II | C-3, 6-diamino substitution, low lipophilicity, high pKa. | nih.gov |
| Harmine derivatives | Topoisomerase I | Appropriate substituent at position-9 of the β-carboline nucleus. | nih.gov |
| Amide-based acridines | VEGFR2 | Imidazole and hydroxyethyl amino groups in the side chain. | jppres.com |
| Amide-based acridines | PDGFR-α | Aromatic system for hydrophobic interactions and amide carbonyl for hydrogen bonding. | jppres.com |
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Derivations and Predictive Modeling
QSAR and QSPR studies provide mathematical models that quantitatively link the structural or property descriptors of a compound to its biological activity. These models are invaluable for predicting the activity of new derivatives and for guiding rational drug design.
For a series of 9-anilinoacridines, QSAR analysis revealed that electronic effects of substituents influenced the drug's binding site, while hydrophobicity played a role in the drug's access to the active site. researchgate.net In a study of substituted bis[(acridine-4-carboxamide)propyl]methylamines, spatial descriptors, particularly Jurs descriptors, were found to be important in predicting the inhibitory activity against murine Lewis lung carcinoma cells. nih.gov This model also highlighted that polar interactions are the primary binding force and that the number of rotatable bonds and the molar refractivity of the compounds significantly affect their inhibitory activity. nih.gov
A QSAR study on phenyl acridine derivatives concluded that for effective DNA binding, and consequently anticancer activity, a larger polarized area, lower hydrophobic contour, lesser surface tension, and a larger approximate surface area are favorable. crimsonpublishers.com Similarly, for a series of 7-chloro-4-aminoquinoline derivatives, QSAR models demonstrated the influence of steric (molar refractivity), hydrophobic (log P), and electronic (dipole moment) factors on their antimalarial activity. asianpubs.org
In the context of antimicrobial activity, QSAR studies of substituted anilides have shown that molecular connectivity indices can effectively model their antibacterial and antifungal properties. researchgate.net For isatin (B1672199) derivatives with sulfonamide moieties, topological parameters and valence molecular connectivity indices were key in describing their antimicrobial activity. nih.gov
| Compound Series | Activity Modeled | Key Descriptors in QSAR/QSPR Model | Reference |
| 9-Anilinoacridines | Anticancer activity | Electronic effects, hydrophobicity. | researchgate.net |
| bis[(acridine-4-carboxamide)propyl]methylamines | Anticancer activity | Jurs descriptors, rotatable bonds, molar refractivity. | nih.gov |
| Phenyl Acridine derivatives | DNA binding affinity | Polarized area, hydrophobic contour, surface tension, approximate surface area. | crimsonpublishers.com |
| 7-Chloro-4-aminoquinoline derivatives | Antimalarial activity | Steric, hydrophobic, and electronic factors. | asianpubs.org |
| Substituted anilides | Antimicrobial activity | Molecular connectivity indices. | researchgate.net |
Design Principles for Modulating Molecular Interactions and Photophysical Properties
The rational design of acridine derivatives allows for the fine-tuning of their molecular interactions and photophysical properties for various applications, including therapeutic and diagnostic purposes.
A key design principle involves modifying the acridine core to enhance interactions with specific biological targets. For instance, the development of acridine-peptide conjugates has been explored to achieve selective recognition of DNA quadruplexes. rsc.org The affinity and selectivity of these conjugates depend on the peptide sequence, its substitution position on the acridine ring, and the nature of the C-terminus. rsc.org
The photophysical properties of acridine derivatives, such as their fluorescence, are also highly tunable through chemical design. The synthesis of polycyclic acridine derivatives with extended π-conjugated systems can lead to materials with high fluorescence quantum yields. nih.gov The introduction of aryl substituents on the acridine donor in donor-acceptor thermally activated delayed fluorescence (TADF) emitters can modify the emission color and the efficiency of triplet exciton (B1674681) harvesting. acs.org The conformation between the donor and acceptor moieties, which influences the overlap between the HOMO and LUMO, is a critical factor in determining the photophysical properties. acs.org
Furthermore, the design of ligands for metal complexes offers another avenue for modulating DNA interactions. For example, in ruthenium polypyridine complexes, the large aromatic surface area of a dppz ligand allows for strong intercalation into DNA base pairs. mdpi.com The affinity of these complexes for DNA can be further modulated by modifying the peripheral ligands. mdpi.com
Stereochemical Considerations in Ligand-Target Recognition
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a crucial role in the recognition of biological targets by acridine derivatives. The chirality of a molecule can lead to significant differences in biological activity between its enantiomers.
A compelling example is the development of chiral platinum-acridine anticancer agents. nih.gov In a series of these compounds, the derivative with an (R)-N-(piperidin-3-yl) linker was found to be 100 times more effective in killing non-small-cell lung cancer cells than its (S)-enantiomer. nih.gov This dramatic difference in cytotoxicity was attributed to the faster accumulation of the (R)-enantiomer in the cancer cells and a 50-fold higher level of DNA adduct formation. nih.gov Ligand similarity analysis suggested that only the (R)-enantiomer is compatible with a strainless monofunctional intercalative binding mode. nih.gov
The importance of stereochemistry is also evident in the design of acridine-peptide conjugates for recognizing DNA quadruplexes. rsc.org Modeling and experimental data have shown that the orientation of the peptide relative to the acridine face is critical for binding affinity. rsc.org The ability of these ligands to form simultaneous contacts with their acridine and peptide moieties is key to achieving high affinity and selectivity for specific quadruplex structures. rsc.org These findings underscore the necessity of considering the three-dimensional structure of both the ligand and the target in the design of effective and selective acridine-based therapeutic and diagnostic agents.
Advanced Research Applications and Methodological Contributions of 4 Chloro N Methylacridin 9 Amine
Development as Fluorescent Probes for Biological Systems
Sensing of Intracellular Microenvironment Parameters (e.g., pH, Polarity, Viscosity)
Fluorescent probes capable of responding to changes in the intracellular microenvironment are invaluable tools. While many fluorescent dyes are sensitive to their surroundings, there are no specific studies demonstrating the use of 4-CHLORO-N-METHYLACRIDIN-9-AMINE as a sensor for intracellular pH, polarity, or viscosity.
Detection of Metal Ions and Other Biological Analytes
The ability of fluorescent compounds to be quenched or enhanced by metal ions is a common mechanism for sensor development. nih.govmdpi.com Research into various fluorescent probes for the detection of metal ions is an active field. However, there is no specific literature detailing the use of this compound for the detection of metal ions or other biological analytes.
Imaging and Staining of Cellular Organelles (e.g., Lipid Droplets, Lysosomes)
Targeted staining of cellular organelles is crucial for understanding their function and dynamics. While acridine (B1665455) derivatives like Acridine Orange are famously used for staining acidic organelles such as lysosomes, specific research on the use of this compound for imaging lipid droplets or lysosomes is not documented.
Use as Chemical Tools for Interrogating Biological Pathways and Protein Functions
Chemical probes are essential for dissecting complex biological pathways and understanding protein function. The planar structure of acridines allows them to intercalate into DNA and interact with various proteins, making them a rich scaffold for developing such tools. rsc.org Nevertheless, there are no published studies that specifically employ this compound to interrogate biological pathways or protein functions.
Photophysical Characterization and Photodynamic Research Applications
The photophysical properties of acridine derivatives, including their ability to generate reactive oxygen species upon irradiation, have led to their investigation in photodynamic therapy (PDT). nih.govnih.govwikipedia.org The core acridine structure is known to have photodynamic activity. nih.gov However, a detailed photophysical characterization and specific studies on the photodynamic research applications of this compound are not available in the current body of scientific literature.
Analytical Methodologies for Detection and Quantification in Research Matrices
The development of analytical methods is crucial for studying the pharmacokinetics and distribution of a compound. While general methods for the detection of acridine compounds in biological samples exist, there are no specific analytical methodologies published for the detection and quantification of this compound in research matrices.
Current Research Gaps and Future Directions in 4 Chloro N Methylacridin 9 Amine Research
Exploration of Novel Synthetic Strategies for Structurally Diverse Analogues
The synthesis of 4-CHLORO-N-METHYLACRIDIN-9-AMINE has been documented, with one method reporting its formation as a yellow solid with a melting point of 161 °C. tu-clausthal.de A common synthetic route involves the reaction of a corresponding 9-chloroacridine (B74977) or 9-bromoacridine (B1601883) with an amine in a polar aprotic solvent. google.com One specific synthesis of a compound identified as this compound (13c) yielded the product at 83%. tu-clausthal.de
However, the full potential of this scaffold lies in the generation of a diverse library of analogues. Future synthetic efforts should move beyond traditional methods to explore more innovative strategies. One promising approach is the development of "one-pot" synthetic methods, which can streamline the production of new 9-aminoacridine (B1665356) derivatives and enhance their availability for biological screening. google.com The exploration of novel catalysts and reaction conditions could also lead to more efficient and selective syntheses. Furthermore, creating derivatives with varied substituents at different positions on the acridine (B1665455) core is crucial for establishing comprehensive structure-activity relationships (SAR). researchgate.net For instance, the introduction of different functional groups could modulate the compound's electronic properties, solubility, and steric profile, thereby influencing its biological activity.
Identification of Underexplored Biological Targets and Interaction Modalities
The biological activity of many acridine derivatives is attributed to their ability to intercalate into DNA and inhibit topoisomerase enzymes, leading to anticancer effects. frontiersin.org Preliminary studies on this compound suggest it also possesses anticancer potential, with demonstrated cytotoxicity against various cancer cell lines. Its mechanism is believed to involve DNA intercalation, disrupting cellular processes like replication and transcription.
While DNA remains a primary target, the vast landscape of the human proteome presents numerous other potential interaction partners for this compound and its analogues. Future research should aim to identify these underexplored biological targets. For example, some 9-aminoacridine derivatives have shown activity against neurodegenerative diseases by inhibiting acetylcholinesterase and butyrylcholinesterase. nih.gov Others have been found to induce the p53 tumor suppressor pathway and suppress NF-κB activity, suggesting targets beyond direct DNA interaction. google.com A focused library of 9-aminoacridine compounds has also been screened for activity against the accumulation of the infectious prion protein. researchgate.net Investigating the potential of this compound to modulate these and other signaling pathways could reveal novel therapeutic applications.
Advancements in Multiscale Computational Modeling for Predictive Research
Computational modeling is a powerful tool for accelerating drug discovery and understanding molecular interactions. While general computational studies have been performed on acridine derivatives, specific and in-depth modeling of this compound is a significant research gap.
Future computational work should employ a multiscale approach. At the quantum mechanical level, density functional theory (DFT) calculations can provide insights into the molecule's electronic structure, reactivity, and spectroscopic properties. This information can help in the design of analogues with tailored electronic characteristics. At the molecular level, docking studies can predict the binding affinity and mode of interaction of this compound and its derivatives with various biological targets, including DNA, topoisomerases, and other proteins. Molecular dynamics simulations can then be used to study the dynamic behavior of these complexes over time, providing a more realistic picture of the interactions. These predictive models can guide the synthesis of new compounds with improved potency and selectivity, reducing the need for extensive and costly experimental screening.
Integration with Systems Biology and Omics Technologies for Comprehensive Mechanistic Understanding
To gain a holistic view of the biological effects of this compound, it is essential to move beyond single-target investigations and embrace a systems-level approach. The integration of omics technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive snapshot of the cellular response to the compound.
For instance, transcriptomic analysis (e.g., RNA-seq) can reveal changes in gene expression patterns following treatment with the compound, highlighting the cellular pathways that are perturbed. Proteomic studies can identify changes in protein expression and post-translational modifications, offering further insights into the mechanism of action. Metabolomics can uncover alterations in cellular metabolism, which is often dysregulated in diseases like cancer. By integrating these multi-omics datasets, researchers can construct detailed models of the compound's mechanism of action and identify potential biomarkers for its efficacy. This systems biology approach will be crucial for understanding the complex network of interactions through which this compound exerts its biological effects and for identifying potential off-target effects.
Development of Advanced Spectroscopic and Imaging Techniques for Real-time Monitoring
The intrinsic fluorescence of the acridine core makes it a valuable scaffold for the development of fluorescent probes and imaging agents. The development of advanced spectroscopic and imaging techniques tailored for this compound could open up new avenues for its application in diagnostics and real-time monitoring of biological processes.
Future research should focus on designing and synthesizing analogues of this compound with optimized photophysical properties, such as enhanced quantum yield and photostability, and red-shifted emission spectra to minimize autofluorescence in biological samples. These advanced probes could be used for high-resolution imaging of cellular structures and for tracking the compound's distribution and target engagement in living cells and organisms. Furthermore, the development of activatable probes, which only become fluorescent upon interaction with a specific biological target, would enable highly specific and sensitive detection. Such tools would be invaluable for both fundamental research and for the development of new diagnostic assays.
Q & A
Q. What are the established synthetic routes for 4-chloro-N-methylacridin-9-amine, and what intermediates are critical in its preparation?
Methodological Answer: this compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves starting with 6,9-dichloro-2-methoxyacridine, which reacts with methylamine or methylamine derivatives under controlled conditions. For example:
- Step 1: React 6,9-dichloro-2-methoxyacridine with ammonium carbonate and phenol to yield 6-chloro-2-methoxy-acridin-9-ylamine .
- Step 2: Replace the methoxy group with methylamine via a palladium-catalyzed cross-coupling reaction .
Critical intermediates include 6-chloro-2-methoxy-acridin-9-ylamine and N-methylated precursors. Purification often involves column chromatography or recrystallization.
Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm structural integrity by identifying proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H] at m/z 257.1 for CHClN) .
- Infrared (IR) Spectroscopy: Detects functional groups (e.g., N-H stretches at ~3300 cm) .
- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% typical for research-grade compounds) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
Methodological Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of amines .
- Catalysis: Palladium catalysts (e.g., Pd(OAc)) improve coupling efficiency in aryl halide amination .
- Temperature Control: Reactions at 80–100°C balance kinetics and decomposition risks .
- Purification: Gradient elution in flash chromatography resolves by-products (e.g., unreacted dichloro intermediates) .
Q. What structure-activity relationships (SAR) are observed in acridin-9-amine derivatives, and how do substituents influence biological activity?
Methodological Answer:
- Chloro Substituents: The 4-chloro group enhances electrophilicity, improving DNA intercalation or enzyme inhibition .
- N-Methylation: Increases lipophilicity, enhancing membrane permeability .
- Methoxy Groups: Electron-donating groups at position 2 reduce reactivity but improve solubility .
Example: In antiviral studies, N4-(2-chloro-7-methoxyacridin-9-yl)-N1,N1-diethylpentane-1,4-diamine showed higher activity than non-chlorinated analogs due to enhanced target binding .
Q. How should researchers address contradictions in reported synthetic yields or biological data for acridin-9-amine derivatives?
Methodological Answer:
- Yield Discrepancies: Variability may arise from differences in starting material purity (e.g., 97% vs. 98% reagents) or reaction scale (e.g., 5g vs. 100g) .
- Biological Activity Conflicts: Use standardized assays (e.g., fixed cell lines for antiviral testing) and control for substituent effects (e.g., compare compounds with identical N-alkyl groups) .
- Statistical Validation: Replicate experiments (n ≥ 3) and report confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
